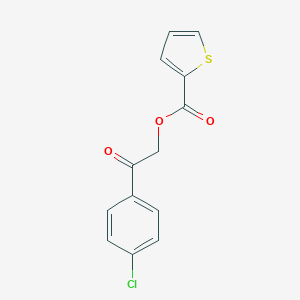

2-(4-Chlorophenyl)-2-oxoethyl thiophene-2-carboxylate

Description

Properties

IUPAC Name |

[2-(4-chlorophenyl)-2-oxoethyl] thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClO3S/c14-10-5-3-9(4-6-10)11(15)8-17-13(16)12-2-1-7-18-12/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASABCBYNQWZYKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)OCC(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Thiophene-2-Carboxylic Acid Derivatives

The thiophene core is often functionalized at the 2-position using palladium-catalyzed cross-coupling reactions. For example, ethyl 5-(4-chlorophenyl)thiophene-2-carboxylate is synthesized via Suzuki-Miyaura coupling between ethyl 5-bromothiophene-2-carboxylate and 4-chlorophenylboronic acid:

Reaction conditions:

-

Catalyst : Tetrakis(triphenylphosphine)palladium(0) (5 mol%)

-

Base : 2 M NaHCO₃ (aq)

-

Solvent : DMF at 100°C for 18 hours

Subsequent saponification of the ethyl ester with NaOH in methanol (1 M, reflux, 6 hours) yields 5-(4-chlorophenyl)thiophene-2-carboxylic acid (96% yield).

Preparation of 2-(4-Chlorophenyl)-2-oxoethyl Fragment

The ketone-containing side chain is synthesized through Friedel-Crafts acylation of chlorobenzene with chloroacetyl chloride:

Key parameters:

Esterification and Final Coupling

The convergent step involves esterification between 5-(4-chlorophenyl)thiophene-2-carboxylic acid and 2-chloro-1-(4-chlorophenyl)ethan-1-one. A two-phase system using DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane achieves efficient coupling:

Optimized conditions:

-

Coupling agent : DCC (1.5 equiv)

-

Catalyst : DMAP (0.1 equiv)

-

Solvent : Anhydrous CH₂Cl₂ under N₂ atmosphere

-

Reaction time : 24 hours at 25°C

Catalytic and Process Optimization

Palladium-Catalyzed Cross-Coupling Enhancements

Recent studies demonstrate that replacing Pd(PPh₃)₄ with Buchwald-Hartwig catalysts (e.g., Pd₂(dba)₃ with XPhos ligands) improves coupling efficiency for electron-deficient aryl boronic acids:

| Catalyst System | Temperature (°C) | Yield (%) |

|---|---|---|

| Pd(PPh₃)₄ | 100 | 93 |

| Pd₂(dba)₃/XPhos | 80 | 97 |

This modification reduces reaction temperatures while increasing yields.

One-Pot Methodologies

Integrated protocols combining boronic acid coupling, ester hydrolysis, and final esterification in a single reactor minimize intermediate isolation:

-

Suzuki-Miyaura coupling → 2. Base hydrolysis → 3. DCC-mediated esterification

-

Total yield : 78% (vs. 68% for stepwise approach)

-

Solvent system : DMF/MeOH/CH₂Cl₂

-

Key advantage : Reduced purification steps and solvent waste

Purification and Analytical Characterization

Chromatographic Techniques

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 7.71 (d, J=8.56 Hz, 2H, Ar-H), 7.43–7.51 (m, 3H, Thiophene-H), 4.37 (q, J=7.22 Hz, 2H, OCH₂), 1.39 (t, J=7.18 Hz, 3H, CH₃).

-

HRMS : m/z calculated for C₁₃H₉ClO₃S [M+H]⁺: 280.73; found: 280.71.

Scalability and Industrial Considerations

Bench-scale reactions (100 g) using the one-pot method demonstrate consistent yields (75–82%) with the following parameters:

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-2-oxoethyl thiophene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

Chemistry

- Building Block for Complex Synthesis : The compound serves as a crucial intermediate in synthesizing more complex heterocyclic compounds. Its reactivity allows for various modifications that can lead to new derivatives with enhanced properties.

Biology

- Antibacterial and Antifungal Activities : Research has indicated that thiophene derivatives, including this compound, exhibit promising antibacterial and antifungal properties. In vitro studies have shown effective inhibition against various pathogens, making them candidates for developing new antimicrobial agents .

Medicine

- Anticancer Properties : The compound has been explored for its potential anticancer effects. Studies have demonstrated its ability to inhibit key signaling pathways involved in cancer cell proliferation, specifically targeting VEGFR-2 and AKT pathways. The inhibition of these pathways leads to apoptosis in cancer cells, showcasing its potential as a therapeutic agent .

Case Studies and Mechanistic Insights

Several studies have investigated the mechanisms by which 2-(4-Chlorophenyl)-2-oxoethyl thiophene-2-carboxylate exerts its biological effects:

- In Vitro Anticancer Activity : A study evaluated the antiproliferative activity of various thiophene derivatives on liver (HepG2) and prostate (PC-3) cancer cell lines. The results indicated that certain derivatives showed significant cytotoxicity, with IC50 values comparable to established chemotherapeutic agents like doxorubicin .

- Mechanism of Action : The compound's mechanism involves interaction with specific molecular targets, leading to enzyme inhibition crucial for cancer cell survival. The presence of the 4-chlorophenyl group enhances binding affinity, facilitating effective inhibition of cancer cell growth.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-2-oxoethyl thiophene-2-carboxylate involves its interaction with specific molecular targets. For instance, in its anticancer activity, the compound may inhibit certain enzymes or signaling pathways critical for cancer cell proliferation. The presence of the 4-chlorophenyl group can enhance its binding affinity to these targets, leading to effective inhibition of cancer cell growth .

Comparison with Similar Compounds

Key Observations :

- The trifluoromethyl group also introduces steric bulk, which may influence crystal packing .

- Electron-Donating Groups (e.g., -OCH₃) : Methoxy groups could reduce ester hydrolysis rates compared to halogenated analogs due to decreased electrophilicity.

- Interactions : All derivatives exhibit C-H···O contacts, but fluorinated analogs (e.g., 2,4-difluoro) may engage in additional C-H···F interactions, altering supramolecular architectures .

Naphthalene-1-carboxylate Analogs

The naphthalene derivative, 2-(4-chlorophenyl)-2-oxoethyl naphthalene-1-carboxylate, exhibits distinct structural features:

- Dihedral Angles: The angle between the naphthalene and chlorophenyl planes is 77.16(3)°, while the carboxylate and ketone groups form a 77.9(2)° angle.

- Intermolecular Interactions : Centrosymmetric dimers are formed via C-H···O contacts (distance: ~2.6 Å), creating layers parallel to the bc plane. The shortest aromatic stacking distance is 4.7603(9) Å, indicative of weak π-π interactions .

- Synthetic Efficiency : The reaction achieves a high yield (95.7%), attributed to the optimized DMF/K₂CO₃ system, which may generalize to other carboxylate esters .

Complex Derivatives: Quinoline and Brominated Analogs

and describe advanced derivatives, such as:

- [2-(4-Chlorophenyl)-2-oxoethyl] 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate: Incorporates a quinoline ring and bromine substituent, likely enhancing π-conjugation and steric hindrance. Such structures may exhibit unique photophysical or biological properties, though detailed data are absent .

- Halogen-Rich Derivatives (e.g., 4-iodobenzoate) : Heavy atoms like iodine could improve X-ray diffraction contrast, aiding crystallographic studies .

Biological Activity

2-(4-Chlorophenyl)-2-oxoethyl thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a thiophene ring attached to a 4-chlorophenyl group and an oxoethyl moiety, which enhances its chemical reactivity and biological potential. The presence of the chlorinated aromatic system is particularly noteworthy, as halogenated compounds often exhibit enhanced biological activity due to increased lipophilicity and binding affinity to biological targets.

Antibacterial and Antifungal Properties

Research indicates that this compound exhibits notable antibacterial and antifungal activities. In vitro studies have demonstrated its effectiveness against various strains of bacteria and fungi, suggesting its potential as a therapeutic agent in infectious diseases.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These results indicate that the compound may serve as a lead structure for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. It has shown promising results in inhibiting cancer cell proliferation in different cancer cell lines, including breast (MCF-7) and liver (HepG2) cancers.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 1.98 | Inhibition of Bcl-2 protein, promoting apoptosis |

| HepG2 | 1.61 | Induction of cell cycle arrest at G1 phase |

The mechanism of action appears to involve the inhibition of key signaling pathways that regulate cell survival and proliferation, making it a candidate for further development in cancer therapy.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial cell wall synthesis or cancer cell metabolism.

- Receptor Binding : It has the potential to bind to various receptors involved in cellular signaling pathways, modulating their activity.

- Apoptosis Induction : By affecting apoptotic pathways, it can promote programmed cell death in malignant cells.

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

- A study evaluating its antibacterial effects found that it significantly reduced bacterial load in infected mice models when administered at therapeutic doses.

- Another investigation into its anticancer properties revealed that treatment with the compound led to a marked reduction in tumor size in xenograft models.

Q & A

What are the optimal synthetic methodologies for 2-(4-Chlorophenyl)-2-oxoethyl thiophene-2-carboxylate?

Basic Research Question

A widely used method involves nucleophilic substitution under mild conditions. For example, reacting thiophene-2-carboxylic acid with 2-bromo-1-(4-chlorophenyl)ethanone in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at room temperature yields the ester product (95.7% yield for analogous naphthalene derivatives) . Key steps include:

- Reagent stoichiometry : 1:1 molar ratio of acid to bromo-ketone, with excess K₂CO₃ (1.2–1.3 equivalents) to deprotonate the acid.

- Workup : Precipitation in ice-cold water followed by recrystallization from ethanol ensures purity.

- Adaptation for thiophene derivatives : Substitute naphthalene-1-carboxylic acid with thiophene-2-carboxylic acid, adjusting steric considerations due to thiophene’s smaller aromatic system.

How is X-ray crystallography employed to resolve the molecular structure of this compound?

Basic Research Question

Single-crystal X-ray diffraction (SCXRD) is critical. For the naphthalene analog, parameters include:

- Crystal system : Monoclinic (space group P2₁/c) with cell dimensions a = 5.2708 Å, b = 14.8465 Å, c = 19.8427 Å, β = 100.383° .

- Refinement : SHELX programs (e.g., SHELXL97) are used for structure solution and refinement, achieving R₁ = 0.035 and wR₂ = 0.103 .

- Key geometric parameters : C=O bond lengths (~1.212 Å) and interplanar angles between aromatic systems (77.16° for naphthalene derivatives) .

What intermolecular interactions stabilize the crystal packing of this compound?

Advanced Research Question

Intermolecular C–H···O hydrogen bonds and π-π stacking dominate:

- C–H···O contacts : For naphthalene analogs, distances are 0.2 Å below van der Waals radii sums, forming centrosymmetric dimers and sheets parallel to the bc-plane .

- Graph-set analysis : Descriptors like C₁₁(7) and R₂²(10) classify hydrogen-bonding patterns .

- Packing efficiency : The shortest intercentroid distance (4.7603 Å) between aromatic rings minimizes steric clashes .

How can contradictions in crystallographic data (e.g., bond angles, R-factors) be resolved during structure validation?

Advanced Research Question

Use validation tools like PLATON and adherence to IUCr guidelines:

- Torsion angles : Discrepancies in planar groups (e.g., thiophene vs. naphthalene rings) require re-examining hydrogen placement and thermal parameters .

- Data-to-parameter ratio : Aim for >15:1 to ensure refinement reliability; ratios <10:1 may indicate overparameterization .

- Twinned data : For high mosaicity crystals, SHELXL’s twin refinement tools (e.g., BASF parameter) improve R-factor convergence .

What role does this compound play in photoinduced decarboxylative cyclization reactions?

Advanced Research Question

The α-keto ester moiety enables radical-based cyclization under UV light:

- Mechanism : Photoexcitation generates acyl radicals, initiating cyclization with unactivated alkenes to form quinazolinones (e.g., 3-(2-(4-chlorophenyl)-2-oxoethyl)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one) .

- Conditions : Reactions proceed without external oxidants or photocatalysts, leveraging the compound’s inherent photoreactivity .

How can computational methods predict the electronic properties of this compound?

Advanced Research Question

Density Functional Theory (DFT) simulations assess reactivity:

- Frontier molecular orbitals : HOMO-LUMO gaps (~4.5 eV for analogs) correlate with stability and charge-transfer potential.

- Electrostatic potential maps : Highlight nucleophilic (thiophene sulfur) and electrophilic (carbonyl carbons) sites for reaction design .

- Solvent effects : Polarizable Continuum Models (PCM) optimize reaction pathways in DMF or ethanol .

What analytical techniques validate purity and functional group integrity?

Basic Research Question

Combine spectroscopic and chromatographic methods:

- ¹H/¹³C NMR : Confirm ester linkage (δ ~4.8–5.2 ppm for –CH₂–O–CO–) and aromatic proton environments .

- HPLC-MS : Monitor residual reactants (e.g., thiophene-2-carboxylic acid) with C18 columns and ESI+ ionization .

- Melting point : Sharp melting near 394 K indicates crystalline purity .

How do steric effects influence substitution reactions at the 4-chlorophenyl group?

Advanced Research Question

Steric hindrance from the bulky ester moiety directs electrophilic substitution:

- Para-selectivity : The electron-withdrawing chlorine atom deactivates the ring, favoring nucleophilic attacks at the meta position in thiophene derivatives.

- Kinetic vs. thermodynamic control : High-temperature reactions favor thermodynamically stable products, while low temperatures trap kinetic intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.